molecular formula C8H8Cl2O B7947528 (S)-1-(2,6-Dichloro-phenyl)-ethanol

(S)-1-(2,6-Dichloro-phenyl)-ethanol

Cat. No. B7947528
M. Wt: 191.05 g/mol
InChI Key: VUSOJMQVQGKPNN-YFKPBYRVSA-N
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Description

The compound seems to be a derivative of phenyl ethanol, which is a simple aromatic alcohol. The “2,6-Dichloro” indicates the presence of two chlorine atoms on the phenyl ring at positions 2 and 6 .


Molecular Structure Analysis

The molecular structure would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with two chlorine atoms at positions 2 and 6, and an ethanol group at position 1 .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The presence of the ethanol group might also allow for reactions involving the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, dichlorinated aromatic compounds have relatively high boiling points due to their large size and the presence of polarizable chlorine atoms .

Scientific Research Applications

  • As a Key Intermediate in Drug Synthesis : This compound is vital for synthesizing PF-2341066, a potent inhibitor of c-Met/ALK, which is currently in clinical development. An efficient four-step biotransformation-mediated synthesis has been developed to manufacture this compound in enantiomerically pure form (Martínez et al., 2010).

  • Controlled Release of Bioactives : In the development of chitosan films containing β-cyclodextrin inclusion complex, 2-phenyl ethanol (a related compound) was used for its fragrance, bacteriostatic, and antifungal properties. The films showed controlled release of 2-phenyl ethanol (Zarandona et al., 2020).

  • In Molecular Structure Studies : The compound 1-phenyl-2-(2-pyridyl)ethanol, similar to the queried chemical, was synthesized and characterized, contributing to understanding the molecular structures in chemical reactions (Percino et al., 2015).

  • Biocatalytic Production : Research on the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) Ethanol, which shares structural similarities with the queried compound, has shown its significance in producing drug intermediates, such as antihistamines (Kavi et al., 2021).

  • In Supercritical Carbon Dioxide Applications : 2-Phenyl ethanol, used in perfumes, deodorants, soaps, and detergents, can be produced by hydrogenating styrene oxide in supercritical carbon dioxide. This process is environmentally friendly (Yadav & Lawate, 2011).

  • As a Pharmaceutical Intermediate : The compound (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, structurally related to the queried chemical, serves as an important intermediate for a chemokine CCR5 antagonist. Its bioprocess development achieved excellent enantioselectivity (Chen et al., 2019).

  • In Solvatochromism Studies : The solvatochromic behavior of a zwitterionic probe structurally related to (S)-1-(2,6-Dichloro-phenyl)-ethanol was studied in various solvents, contributing to our understanding of molecular interactions in different solvent environments (Tada et al., 2000).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “(S)-1-(2,6-Dichloro-phenyl)-ethanol” would require appropriate safety measures. The specific safety profile would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For instance, if it exhibits biological activity, it could be investigated for potential medicinal uses .

properties

IUPAC Name

(1S)-1-(2,6-dichlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOJMQVQGKPNN-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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